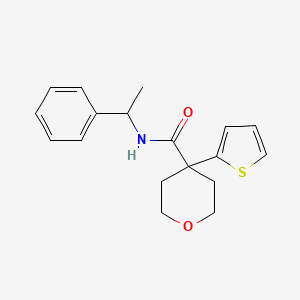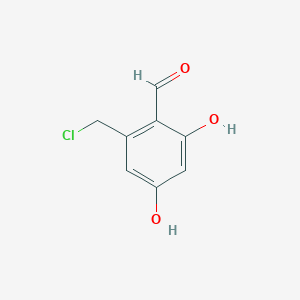![molecular formula C17H16N2O2S2 B6425189 N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034538-28-6](/img/structure/B6425189.png)
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide (NBT-C) is a thiophene-containing heterocyclic compound belonging to the benzothiazole class of organic compounds. It has been used in a variety of scientific research applications, including its use as a biological probe for drug discovery, as a fluorescent indicator for the detection of metal ions, and as a catalyst for organic synthesis.
Aplicaciones Científicas De Investigación
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide has been used in a variety of scientific research applications, including its use as a biological probe for drug discovery. It has been used to screen for compounds that interact with specific proteins, and to identify compounds that have the potential to be developed into drugs. It has also been used as a fluorescent indicator for the detection of metal ions, and as a catalyst for organic synthesis.
Mecanismo De Acción
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide acts as a fluorescent indicator by binding to metal ions, such as zinc, copper, and iron. This binding causes a change in the fluorescence properties of the molecule, which can then be used to detect the presence of metal ions.
Biochemical and Physiological Effects
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-bacterial and anti-fungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide for laboratory experiments is its ability to bind to metal ions, allowing for the detection of metal ions in a variety of samples. However, it is also limited by its low solubility in water and its tendency to form aggregates in solution.
Direcciones Futuras
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide has potential for use in a variety of future applications, including its use as a fluorescent probe for the detection of other metal ions, its use as a catalyst for organic synthesis, and its use as a drug discovery tool. Additionally, further research into its biochemical and physiological effects may reveal new therapeutic applications. Other potential future directions include its use as a fluorescent indicator for the detection of other analytes, such as proteins and nucleic acids, and its use as a fluorescent probe for the study of enzyme-catalyzed reactions.
Métodos De Síntesis
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide can be synthesized in a two-step process using a Grignard reaction followed by an intramolecular cyclization. The first step involves the reaction of thiophene-2-carbaldehyde with magnesium to form a Grignard reagent. This is then reacted with 1,3-benzothiazole-6-carboxylic acid to form N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide.
Propiedades
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(12-3-4-13-14(10-12)23-11-18-13)19-17(5-7-21-8-6-17)15-2-1-9-22-15/h1-4,9-11H,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPLURYNKXQSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)


![N'-[(4-methylphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425141.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6425146.png)

![13-{[3-(diethylamino)propyl]amino}-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6425164.png)
![6-{1-[(dipropylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B6425172.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(dimethylsulfamoyl)benzoate](/img/structure/B6425178.png)

![3-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B6425185.png)
![N-[(1,4-dioxan-2-yl)methyl]-1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6425199.png)
![N-[2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B6425221.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B6425222.png)